5-Benzoyl-2-oxindole-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
5-benzoyl-2-oxo-3H-indole-1-carboxamide |
InChI |
InChI=1S/C16H12N2O3/c17-16(21)18-13-7-6-11(8-12(13)9-14(18)19)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,21) |
InChI Key |
QINDXNJHWFVYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N(C1=O)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Benzoyl 2 Oxindole 1 Carboxamide and Its Analogues
Strategies for Constructing the 2-Oxindole-1-carboxamide Framework
The assembly of the 5-benzoyl-2-oxindole-1-carboxamide structure involves two primary challenges: the formation of the core oxindole (B195798) ring and the introduction of the N-1 carboxamide and C-5 benzoyl substituents. A plausible synthetic pathway involves first establishing the 5-benzoyl-2-oxindole core, followed by functionalization of the nitrogen atom.
The formation of the N-1 carboxamide on a pre-existing oxindole ring can be achieved through several methods. One direct approach involves the reaction of the parent oxindole with an isocyanate. For instance, heating 2-oxindole with isopropyl isocyanate under reflux in a solvent like toluene (B28343) yields N-isopropyl-2-oxindole-1-carboxamide prepchem.com. A more reactive agent, chlorosulfonyl isocyanate, can also be employed, reacting with the oxindole at low temperatures, followed by hydrolysis to furnish the desired 2-oxindole-1-carboxamide prepchem.com.
Table 1: Reagents for N-1 Carboxamide Formation on 2-Oxindoles
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Isopropyl Isocyanate | Toluene, Reflux | N-Isopropyl-2-oxindole-1-carboxamide | prepchem.com |
| Chlorosulfonyl Isocyanate | Toluene/THF, 0-5°C then H₂O/Acetic Acid, 100°C | 2-Oxindole-1-carboxamide | prepchem.com |
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. They are highly valued for their efficiency and atom economy. Various MCRs have been developed to access diverse oxindole derivatives. For example, the Passerini three-component reaction (3CPR) has been utilized to create α-acyloxyamide–oxindole hybrids, demonstrating the utility of MCRs in generating structural diversity for drug discovery programs. Palladium-catalyzed MCRs involving carbon monoxide, terminal alkynes, and other reagents have also been successfully applied to the assembly of the oxindole core nih.gov. While a direct MCR for this compound is not explicitly documented, these principles could be adapted to design novel convergent routes to complex oxindole carboxamides.
Spirooxindoles, analogues where the C-3 position of the oxindole is part of a spirocyclic system, are of significant biological interest. The most prominent method for their synthesis is the [3+2] cycloaddition reaction. This reaction typically involves an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) (an oxidized form of oxindole) and an amino acid (such as L-proline or sarcosine), which then reacts with a dipolarophile. This strategy allows for the stereoselective construction of up to four new chiral centers, including a spirocyclic quaternary carbon, in a single step prepchem.comorganic-chemistry.org. The use of an N-benzoyl oxindole derivative has been shown to perform well in [3+2] cycloadditions with aldehydes, highlighting the influence of the N-substituent on reactivity rsc.org. These cycloaddition methodologies are crucial for generating libraries of complex oxindole analogues for biological screening.
Introducing a benzoyl group at the C-5 position of the oxindole ring is a key synthetic step. The Friedel-Crafts acylation is a classic and effective method for this transformation wikipedia.org. Research has shown that direct Friedel-Crafts acylation of the 2-oxindole ring is feasible. For example, the reaction of 2-oxindole with 2-bromopropanoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst leads to acylation at the 5-position chemicalbook.com. This indicates that using benzoyl chloride under similar conditions would likely yield the desired 5-benzoyl-2-oxindole.
To ensure regioselectivity and prevent side reactions, such as N-acylation, the oxindole nitrogen is often protected before the Friedel-Crafts reaction. An N-phenylsulfonyl group is a common choice for this purpose, as it effectively directs electrophilic substitution to the C-3 position in indoles, but its influence on oxindole reactivity would need careful consideration acs.org. After the C-5 benzoylation, the protecting group would be removed to allow for the subsequent N-1 carboxamide formation.
An alternative strategy involves starting with a pre-functionalized precursor. For instance, 4-aminobenzophenone (B72274) could be chemically modified and cyclized to form the 5-benzoyl-2-oxindole core directly. A patented method describes the synthesis of 6-benzoyl-2-oxindole from 4-benzoyl-2-nitrophenyl malonate diester through reductive cyclization, a strategy that could potentially be adapted for the 5-benzoyl isomer google.com.
Stereoselective Synthesis and Chiral Resolution Techniques
For analogues of this compound that possess stereocenters, controlling the stereochemistry is paramount. This is particularly relevant for 3-substituted or spirooxindole derivatives. Asymmetric synthesis is the preferred method to obtain enantiomerically pure compounds.
Catalytic asymmetric synthesis has been widely applied to oxindoles. For instance, catalytic kinetic resolution is a powerful strategy for accessing oxindole-based axially chiral styrenes with high enantioselectivity strath.ac.uk. This involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved.
The use of chiral auxiliaries is another established method. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After serving its purpose, the auxiliary is removed. For example, sulfinamides have been used as chiral auxiliaries in the stereoselective synthesis of indole (B1671886) analogues, providing separable diastereomers that can be converted to the final optically pure products nih.gov. For racemic mixtures, optical resolution via the formation of diastereomeric salts with a chiral resolving agent is a classical but still widely used technique nih.gov.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in pharmaceutical manufacturing.
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Utilizing reactions like MCRs and cycloadditions that incorporate a high percentage of the starting materials into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions researchgate.netacs.org.
Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating acs.org.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents is a core principle. This reduces waste and often allows for milder reaction conditions. The development of recyclable catalysts is also a key goal acs.org.
Waste Prevention: Designing synthetic routes to minimize the formation of by-products and simplify purification steps. For example, choosing a synthetic pathway that avoids multi-step, drastic, and environmentally non-friendly procedures in favor of cleaner, one-pot methodologies.
Applying these principles to the synthesis could involve using a catalytic Friedel-Crafts reaction with a recyclable Lewis acid and performing the N-carboxamidation in a greener solvent system.
Derivatization Strategies for Structure-Activity Relationship Studies
To explore the full potential of the this compound scaffold, derivatization is essential for conducting structure-activity relationship (SAR) studies. This involves systematically modifying different parts of the molecule to understand how each component contributes to its biological activity.
Key derivatization points for this scaffold include:
The Benzoyl Moiety: The phenyl ring of the benzoyl group can be substituted with various electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, nitro) at the ortho, meta, or para positions to probe electronic and steric requirements for activity.
The Oxindole Core: The aromatic part of the oxindole ring (positions 4, 6, and 7) can be functionalized with different substituents. The C-3 position is another critical site for modification, where various alkyl or aryl groups can be introduced, often leading to the creation of a stereocenter.
The N-1 Carboxamide: The amide portion offers significant opportunities for modification. A variety of amines can be used in the final step to generate a library of N-substituted carboxamides, altering properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.
Studies on related indolin-2-one-5-carboxamide derivatives have shown that modifications at these positions can lead to potent and selective kinase inhibitors. Similarly, SAR studies on benzoyl and cinnamoyl amides have demonstrated how changes to the linker and substituent groups can significantly impact enzyme inhibitory activity. These derivatization strategies are crucial for optimizing lead compounds into clinical candidates.
Structure Activity Relationship Sar Investigations of 5 Benzoyl 2 Oxindole 1 Carboxamide Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of oxindole (B195798) derivatives is highly sensitive to the nature and position of substituents on both the oxindole ring and its appended functionalities.
Modifications on the Benzoyl Moiety
The benzoyl group at the 5-position of the oxindole ring is a significant structural feature. In related heterocyclic compounds, modifications to such aromatic moieties have been shown to be critical for activity. For instance, in a series of 2-phenoxybenzamides developed for antiplasmodial activity, the substitution pattern on the aromatic rings was found to be a key determinant of potency and cytotoxicity. nih.gov
Substitutions on the Oxindole Ring (e.g., 5-position)
The substitution pattern on the benzene (B151609) portion of the oxindole ring is a critical determinant of biological activity. A notable example is the compound 5-chloro-2-oxindole-1-carboxamide, which serves as a key intermediate in the synthesis of Tenidap, a drug known for its anti-inflammatory properties. researchgate.netgoogle.com This highlights that a halogen at the 5-position, combined with a 1-carboxamide (B11826670) group, can lead to potent biological effects.
Furthermore, a patent for therapeutic agents mentions 6-chloro-5-fluoro-3-(2-thenoyl)-2-oxindole-1-carboxamide as an analgesic and anti-inflammatory agent. nih.gov Although the substitution pattern differs from the primary compound of interest (3-thenoyl instead of 5-benzoyl and additional halogenation), it reinforces the principle that substitution at the 5-position is a viable strategy for modulating the pharmacological profile of oxindole-1-carboxamides.
The following table summarizes the biological relevance of substitutions on the oxindole ring based on related compounds.
| Compound Name | Substitution Pattern | Associated Biological Activity/Use |
| Tenidap Intermediate | 5-chloro, 1-carboxamide | Anti-inflammatory |
| Patented Compound | 6-chloro, 5-fluoro, 3-(2-thenoyl), 1-carboxamide | Analgesic, Anti-inflammatory |
Variations at the Carboxamide Nitrogen
While direct data on variations at the carboxamide nitrogen of 5-benzoyl-2-oxindole-1-carboxamide is scarce, the established importance of this group in related indole (B1671886) and oxindole series suggests that modifications at this position would be a critical aspect of any SAR investigation.
Impact of Core Ring System Modifications on SAR
Modifications to the core 2-oxindole ring system itself can lead to profound changes in biological activity. The oxindole structure is a fused bicyclic system, and alterations to either the benzene or the pyrrolone ring can impact the molecule's electronic distribution, conformation, and ability to form key interactions with target proteins.
For instance, the replacement of the oxindole core with a thieno[2,3-b]pyridine (B153569) system, while maintaining a benzoyl tether, resulted in compounds with potent anti-proliferative activity. This demonstrates that while the appended pharmacophoric elements (like the benzoyl group) are important, the nature of the core heterocyclic system is fundamental to the observed biological effect. The indole nucleus itself is a versatile pharmacophore, and its derivatives, including indole-2-carboxamides and indole-3-carboxamides, have been explored as inhibitors of various enzymes. The presence of the carboxamide moiety at different positions on the indole ring directs the activity towards different biological targets.
Stereochemical Influences on Pharmacological Profiles
Stereochemistry plays a crucial role in the biological activity of many therapeutic agents, and oxindole derivatives are no exception. The oxindole structure can possess stereocenters, particularly at the C3 position, and in spirocyclic systems. The absolute configuration of these stereocenters can have a substantial impact on bioactivity.
In the context of complex oxindole alkaloids, the stereochemical outcome of synthetic steps is heavily influenced by the substituents on the nitrogen atom. For example, the presence of an N-benzoyl group on an oxindole precursor was found to direct the diastereoselective formation of a specific spiro center configuration. researchgate.net This is attributed to the steric and electronic influence of the benzoyl group, which can shield one face of the molecule from chemical attack.
A patent related to spiro-oxindole compounds highlights that specific enantiomers can be responsible for the desired therapeutic effect, which in that case was the inhibition of voltage-gated sodium channels for the treatment of pain. nih.gov The inactive enantiomer could then be used to control for non-specific binding in assays. This underscores the importance of stereochemistry in developing selective therapeutic agents. Although this compound itself is not chiral, derivatives with substituents at the C3 position or other modifications could introduce chirality, making stereochemical considerations paramount.
Lipophilicity and Electronic Effects in Structure-Activity Relationships
The interplay of lipophilicity and electronic effects is fundamental to the SAR of any drug candidate, influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
Lipophilicity: This property, often quantified by the partition coefficient (LogP), governs the ability of a molecule to cross biological membranes. In a series of naphthoindole-2-carboxamides, increasing the lipophilicity by shifting the position of the carboxamide group was shown to enhance the compounds' ability to overcome multidrug resistance in cancer cells. This suggests that for oxindole derivatives, tuning lipophilicity through substituent modifications could be a key strategy to improve cellular uptake and efficacy.
Electronic Effects: The electronic properties of substituents, described by parameters like the Hammett constant (σ), influence how a molecule interacts with its biological target through forces such as hydrogen bonds, and electrostatic or van der Waals interactions. In a study on N-(phenylcarbamothyoil)benzamide derivatives, it was found that electronic effects had a more significant impact on cytotoxic activity than lipophilic properties. Specifically, an electron-withdrawing nitro group led to higher activity compared to an electron-donating methyl group. For this compound derivatives, the electronic nature of substituents on the benzoyl ring or the oxindole core would be expected to modulate the electron density of the system and thereby its binding affinity to target macromolecules.
The following table outlines the general influence of these physicochemical properties on SAR.
| Physicochemical Property | General Influence on SAR | Potential Application in Derivative Design |
| Lipophilicity (LogP) | Affects membrane permeability, solubility, and protein binding. | Modify substituents to achieve an optimal balance for absorption and distribution. |
| Electronic Effects (e.g., Hammett constant σ) | Modulates the strength of interactions with the biological target. | Introduce electron-withdrawing or -donating groups to enhance binding affinity. |
Mechanistic Elucidation of Biological Activities Exhibited by 5 Benzoyl 2 Oxindole 1 Carboxamide Analogues
Enzyme Inhibition Pathways and Kinetic Mechanisms
The ability of 5-benzoyl-2-oxindole-1-carboxamide analogues to interact with and inhibit various enzymes is a cornerstone of their biological activity. This inhibition is often specific, with compounds showing selectivity for certain enzymes over others, which is crucial for developing targeted therapies.
α-Glucosidase Inhibition: Analogues of this scaffold have been investigated for their potential to inhibit α-glucosidase, an enzyme critical for carbohydrate digestion. mdpi.com By blocking this enzyme, these compounds can help manage blood glucose levels. For instance, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides, which share structural similarities with the core oxindole (B195798) scaffold, were identified as potent α-glucosidase inhibitors. mdpi.com Kinetic studies revealed that some of these compounds act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.govdovepress.com This is significant as it can lead to a different efficacy and side-effect profile compared to competitive inhibitors. Several derivatives demonstrated inhibitory concentrations (IC50) significantly lower than the standard drug, acarbose. mdpi.comnih.gov
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.govsemanticscholar.org While direct studies on this compound are limited, related benzohydrazide (B10538) and phthalimide (B116566) derivatives have shown promise as AChE inhibitors. nih.govresearchgate.net For example, a series of 2-benzoylhydrazine-1-carboxamides displayed dual inhibition of both AChE and butyrylcholinesterase (BChE), with IC50 values in the micromolar range. nih.gov Molecular docking studies suggest these compounds may act as non-covalent inhibitors, positioning themselves near the catalytic triad (B1167595) of the enzyme. nih.gov
Kinase Inhibition: Kinases are a large family of enzymes that play central roles in cell signaling and are major targets in cancer therapy. The oxindole core is a well-established scaffold for kinase inhibitors. nih.gov Analogues have shown potent inhibitory activity against several kinases, as detailed further in section 5.2.2.
Cellular Targets and Signaling Pathway Modulation
Beyond direct enzyme inhibition, this compound analogues exert their effects by interfering with cellular signaling pathways, leading to outcomes such as the halting of cell proliferation and induction of cell death, particularly in cancer cells.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Several carboxamide derivatives have been shown to induce apoptosis. For example, certain quinoline-carboxamide derivatives, when tested on P2X7R-transfected cells, led to increased nuclear condensation and cell shrinkage, which are hallmarks of apoptosis. nih.gov Similarly, studies on 5-hydroxybenzothiophene-2-carboxamides, another related class of compounds, demonstrated an increase in the levels of cleaved caspase-3 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. mdpi.com
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a defining feature of cancer. Inhibitors of Bcl-2 family proteins have been shown to induce cell cycle arrest at the G0/G1 phase, which contributes to their antiviral activity. nih.gov Oxindole-based inhibitors of cyclin-dependent kinases (CDKs) have been shown to cause cell cycle arrest, highlighting their potential in cancer therapy. nih.gov Specifically, some CDK2 inhibitors from this class can arrest the cell cycle, which is a key mechanism of their anti-proliferative effect. nih.gov
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer treatment. nih.gov The oxindole scaffold is a prominent feature in many CDK2 inhibitors. nih.govdoi.org For instance, a novel oxindole-based derivative bearing a pyridyl group was identified as a potent dual inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and CDK2, with an IC50 value of 8.17 nM against CDK2. mdpi.com Spirooxindole derivatives have also demonstrated potent CDK2 inhibition, with some compounds being nearly twice as active as the reference inhibitor roscovitine. nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial enzyme in B-cell receptor signaling and is a validated target for B-cell malignancies. nih.govnih.gov A series of novel 5-substituted oxindole derivatives were designed and synthesized as BTK inhibitors. nih.govnih.govacs.org One promising derivative selectively inhibited the phosphorylation of BTK at Tyr223 without affecting upstream proteins in the signaling pathway. nih.govnih.gov This selectivity is critical for minimizing off-target effects. The table below summarizes the IC50 values of selected oxindole analogues against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5l | CDK2 | 8.17 | mdpi.com |
| 5l | FLT3 | 36.21 | mdpi.com |
| 5c | CDK2 | 46 | rsc.org |
| 5g | CDK2 | 33 | rsc.org |
| 6e | CDK2 | 75.6 | nih.gov |
| 6h | CDK2 | 80.2 | nih.gov |
| 10b | Clk1 | 12.7 | mdpi.com |
| 17 | Dyrk1A | 495 | mdpi.com |
| 17 | Dyrk1B | 242 | mdpi.com |
| 17 | Clk1 | 168 | mdpi.com |
Antimicrobial and Antitubercular Mechanisms
The carboxamide functional group is present in many compounds with antimicrobial and antitubercular properties. scispace.comorientjchem.org Analogues of this compound have been explored for these activities. A study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides found several derivatives to be highly potent antibacterial agents against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.027 µM/ml for some compounds. nih.gov
In the context of antitubercular activity, these compounds were evaluated against Mycobacterium tuberculosis H37Rv. nih.gov The most active compounds were further studied for their ability to inhibit key mycobacterial enzymes, including isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov One derivative showed the highest level of inhibition against all three enzymes. nih.gov Similarly, a series of 5-nitrofuran-triazole conjugates demonstrated promising antitubercular activity, with one compound showing a MIC of 0.25 μg/ml. nih.gov The table below presents the antimicrobial and antitubercular activities of selected compounds.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 8e | Mycobacterium tuberculosis H37Rv | 0.25 | nih.gov |
| AJQC series | Mycobacterium tuberculosis | 6.25 - 50 | scispace.comorientjchem.org |
| 7, 8, 9, 11 | Gram-positive & Gram-negative bacteria | 0.027 µM/ml | nih.gov |
Anti-inflammatory Mechanisms (e.g., Arachidonic Acid Metabolism Pathways)
Certain 1-acyl-2-oxindole-3-carboxamides have been identified as inhibitors of cyclooxygenase (CO) and lipoxygenase (LO) enzymes. google.com These enzymes are key players in the arachidonic acid metabolism pathway, which produces prostaglandins (B1171923) and leukotrienes—mediators of inflammation and pain. By inhibiting these enzymes, these compounds can exert potent anti-inflammatory effects. For example, the compound RS-37619, a pyrrole-based analogue, showed highly potent analgesic activity in models of inflammation, being significantly more potent than aspirin (B1665792) and naproxen. nih.gov Its mechanism is likely related to the inhibition of prostaglandin (B15479496) synthesis, as it was active in models of acute and chronic inflammation. nih.gov The inhibition of arachidonic acid release from cellular phospholipids (B1166683) is a known mechanism for the anti-inflammatory action of corticosteroids and represents a potential pathway for these oxindole-based compounds as well. nih.gov
Receptor Binding and Agonist/Antagonist Activities
The 2-oxindole scaffold serves as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The introduction of a carboxamide group at the 1-position and various substituents at the 5-position, akin to the structure of this compound, has led to the discovery of potent and selective modulators of various receptors and enzymes. This section delves into the detailed research findings concerning the receptor binding and functional activities of analogues of this compound.
A significant body of research has focused on the interaction of oxindole derivatives with protein kinases, which are crucial regulators of cellular processes. For instance, derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential anticancer agents, drawing comparisons to the multi-kinase inhibitor sunitinib. researchgate.net Molecular docking studies of these analogues have shown binding to the VEGFR2 kinase domain, a key receptor in angiogenesis. researchgate.net Further modifications on the oxindole core have yielded potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). nih.gov One such derivative demonstrated significant inhibitory activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. nih.govnih.gov
In addition to kinase inhibition, oxindole-1-carboxamide analogues have been investigated as antagonists for purinergic receptors. Specifically, certain carboxamide derivatives have shown promising antagonistic activity against the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and immune responses. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituents on the carboxamide and the core structure significantly influences the inhibitory potential against P2X7R. nih.gov
Furthermore, the versatility of the oxindole scaffold is highlighted by its application in developing agents for central nervous system disorders. Certain 3-substituted oxindole derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A), an enzyme that metabolizes neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov The inhibitory activity of these compounds suggests their potential as antidepressant agents. nih.gov
The androgen receptor (AR) has also been a target for indole-based carboxamides. A library of 1H-indole-2-carboxamides was found to inhibit the binding function 3 (BF3) of the AR, presenting a novel allosteric mechanism to counteract resistance to conventional anti-androgens in prostate cancer. nih.gov
The following tables summarize the receptor and enzyme inhibitory activities of various 2-oxindole-1-carboxamide analogues and related compounds, providing insights into the structure-activity relationships that govern their biological effects.
Table 1: Kinase Inhibitory Activity of 2-Oxindole Analogues
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line/Assay Condition | Reference |
| 5-fluoro-2-oxindole derivative (3g) | VEGFR2 | Not specified (High activity) | NCI-60 cancer cell lines | researchgate.net |
| Oxindole-based derivative (5l) | FLT3 | 2.49 | in vitro kinase assay | nih.gov |
| Oxindole-based derivative (5l) | CDK2 | Not specified (Active) | in vitro kinase assay | nih.gov |
| Oxindole-based derivative (III) | FLT3 | 2.49 | in vitro kinase assay | nih.gov |
| Sunitinib | FLT3 | 0.27 nM (FN1501) | in vitro kinase assay | nih.gov |
| Sunitinib | CDK2 | 2.47 nM (FN1501) | in vitro kinase assay | nih.gov |
This table presents a selection of 2-oxindole analogues and their reported inhibitory activities against various protein kinases.
Table 2: P2X7 Receptor Antagonist Activity of Carboxamide Analogues
| Compound | Linkage | Substitution | IC₅₀ (µM) | Receptor | Reference |
| Carboxamide analogue (1e) | Amide | -OCF₃ | 0.457 ± 0.03 | h-P2X7R | nih.gov |
| RB-2 (Reference) | Not specified | Not specified | 4.44 ± 5.21 | h-P2X7R | nih.gov |
| Quinoline-carboxamide (2f) | Sulfonate and Amide | Not specified | Active | h-P2X7R | nih.gov |
| Pyrazine-carboxamide (2g) | Sulfonate and Amide | Not specified | Active | h-P2X7R | nih.gov |
This table highlights the antagonistic potency of various carboxamide derivatives against the human P2X7 receptor.
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of 2-Oxindole and Indole-5-carboxamide Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity vs MAO-A | Reference |
| 3-substituted oxindole (12) | MAO-A | 18.27 | Not specified | nih.gov |
| Moclobemide (Reference) | MAO-A | 13.1 | Not specified | nih.gov |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a) | MAO-B | 0.000386 | >25000-fold | nih.gov |
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53) | MAO-B | 0.000227 | >5700-fold | nih.gov |
This table showcases the inhibitory potential of oxindole and indole (B1671886) carboxamide analogues against monoamine oxidase enzymes.
Table 4: Miscellaneous Receptor/Enzyme Inhibitory Activities of Oxindole Analogues
| Compound Class | Target | Activity | Finding | Reference |
| 1H-indole-2-carboxamides | Androgen Receptor (BF3) | Inhibitor | Antiproliferative activity in prostate cancer cells | nih.gov |
| 5-fluoro-2-oxindole derivatives (3d, 3f, 3i) | α-glucosidase | Inhibitor | IC₅₀ values of 49.89, 35.83, and 56.87 µM respectively | nih.gov |
| Oxindole derivatives (4h, 6d, 6j) | COX-2 / 5-LOX | Inhibitor | Potent anti-inflammatory activity |
This table provides an overview of the diverse biological targets of oxindole analogues.
Advanced Characterization and Analytical Methodologies for 5 Benzoyl 2 Oxindole 1 Carboxamide Research
High-Resolution Spectroscopic Techniques for Structural Confirmation
The definitive identification and structural elucidation of 5-Benzoyl-2-oxindole-1-carboxamide are accomplished through a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are indispensable for mapping the carbon-hydrogen framework.
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Protons on the aromatic rings (benzoyl and oxindole (B195798) core) and the amide proton would exhibit characteristic chemical shifts.
¹³C NMR: Reveals the number of distinct carbon atoms in the molecule, including the three carbonyl carbons (benzoyl ketone, oxindole lactam, and carboxamide), which have characteristic downfield shifts.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure. Heteronuclear Multiple Bond Correlation (HMBC) is particularly vital for confirming the connectivity between the benzoyl group at the C5 position and the carboxamide group at the N1 position of the 2-oxindole core. beilstein-journals.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretching of the amide, and multiple C=O (carbonyl) stretching vibrations for the ketone, lactam, and amide functionalities. researchgate.net The disappearance or shift of these bands in reaction products can indicate successful chemical modification. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. This technique confirms the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass.
| Spectroscopic Data | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons, distinct singlet or doublet for amide proton. |
| ¹³C NMR | Characteristic signals for three different carbonyl carbons (>160 ppm), multiple aromatic carbon signals. |
| IR Spectroscopy | N-H stretch (~3200-3400 cm⁻¹), multiple C=O stretches (~1650-1750 cm⁻¹). |
| HRMS | Precise mass measurement confirming the elemental formula (C₁₆H₁₂N₂O₃). |
X-ray Crystallography for Solid-State Structure and Protein-Ligand Complexes
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule. For this compound, this technique serves two primary purposes.
Solid-State Structure Confirmation: By growing a single crystal of the compound, X-ray diffraction analysis can provide precise coordinates of every atom, confirming its constitution, configuration, and conformation in the solid state. This method was used to confirm the structure of related spirocyclic oxindoles. rsc.org
Protein-Ligand Complexes: To understand how this compound interacts with its biological targets, co-crystallization with a target protein is performed. The resulting crystal structure reveals the exact binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) within the protein's binding site. nih.gov For instance, studies on related oxindole derivatives have used X-ray crystallography to visualize their binding to targets like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov This structural information is invaluable for structure-based drug design and optimizing the compound's potency and selectivity.
| Crystallography Application | Information Gained | Relevance to Research |
| Single Compound Crystal | Absolute stereochemistry, bond lengths, bond angles, solid-state packing. | Unambiguous structural proof. |
| Protein-Ligand Co-crystal | Binding site interactions, compound conformation upon binding. nih.gov | Guides lead optimization and explains structure-activity relationships. |
Advanced Chromatographic and Separation Techniques
Chromatographic methods are essential for the purification, isolation, and analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to assess the purity of a sample and to quantify its concentration. A reverse-phase (RP-HPLC) method is typically employed for oxindole derivatives. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separation times and greater resolution compared to traditional HPLC, making it suitable for high-throughput analysis. sielc.com
Preparative HPLC: This technique is a scaled-up version of analytical HPLC used to purify larger quantities of the compound for further biological testing. sielc.com The methodology allows for the isolation of the main compound from reaction byproducts or impurities.
A typical RP-HPLC method for a related benzoyl-carboxamide compound involves a gradient elution, which can be adapted for this compound. sielc.com
| Parameter | Typical Condition |
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid |
| Mobile Phase B | Acetonitrile (MeCN) |
| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) |
| Application | Purity analysis, preparative separation, pharmacokinetic studies. sielc.com |
Bioassay Development and High-Throughput Screening Approaches
To evaluate the biological activity of this compound, robust and efficient bioassays are developed. These assays form the basis of high-throughput screening (HTS) campaigns to test large numbers of compounds.
Bioassay Development: The first step is to create a reliable assay that measures a specific biological process. This could be an enzyme inhibition assay (e.g., measuring kinase activity) or a cell-based assay. For example, the H295R human adrenocortical carcinoma cell line is used in HTS to screen for chemicals that affect steroid hormone production. nih.gov A similar cell-based model could be developed to test the effects of this compound on a relevant cellular pathway.
High-Throughput Screening (HTS): HTS involves the automated testing of a compound across a range of concentrations to determine its potency. A common strategy involves multiple stages:
Maximum Tolerated Concentration (MTC): Initial screening to find the highest concentration that does not cause significant cell death. nih.gov
Single-Point Screening: Testing the compound at a single concentration (e.g., the MTC) to identify initial "hits" that show significant activity. nih.gov
Concentration-Response Curves: Active compounds are then tested over a range of concentrations to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). nih.gov
| HTS Stage | Objective | Outcome |
| 1. MTC Determination | Establish non-toxic concentration range. | Defines the upper concentration limit for subsequent assays. nih.gov |
| 2. Single-Point Screen | Identify compounds with significant biological activity. | A list of "hit" compounds. |
| 3. Concentration-Response | Quantify the potency of hit compounds. | IC₅₀ or EC₅₀ values for ranking compound efficacy. |
Target Engagement and Proteomics-Based Studies
Identifying the specific protein(s) that this compound interacts with is a critical step in understanding its mechanism of action.
In Silico Target Prediction: Computational methods, such as molecular docking, are often the first step. The structure of this compound can be docked into the binding sites of known protein targets to predict potential interactions. For example, docking studies on related oxindoles identified VEGFR-2 as a potential target, with predicted binding energies (Glide Gscore) indicating favorable interactions. nih.gov
Experimental Target Engagement Assays: These methods confirm that the compound physically binds to the predicted target inside a cell.
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a ligand is bound. An increase in the melting temperature of a protein in the presence of the compound indicates direct engagement.
Affinity Chromatography/Pull-down Assays: The compound is immobilized on a solid support and incubated with cell lysate. Proteins that bind to the compound are "pulled down" and can then be identified using mass spectrometry.
Proteomics-Based Studies: These global approaches analyze changes in the entire proteome of a cell upon treatment with the compound. This can reveal not only the direct target but also downstream effects on other proteins and pathways, providing a comprehensive view of the compound's biological impact.
| Technique | Purpose | Example Finding |
| Molecular Docking | Predict potential protein targets and binding modes. | Identification of VEGFR-2 as a potential target for an oxindole scaffold with a Glide Gscore of -8.0 kcal/mol. nih.gov |
| CETSA | Confirm direct binding of the compound to a target protein in cells. | Increased thermal stability of a target protein. |
| Proteomics | Identify all proteins that change in abundance or modification state after treatment. | Unbiased identification of affected cellular pathways. |
Future Directions and Emerging Research Avenues for 5 Benzoyl 2 Oxindole 1 Carboxamide
Design of Next-Generation Analogues with Enhanced Potency and Selectivity
The development of next-generation analogues of 5-Benzoyl-2-oxindole-1-carboxamide is a key area of research, driven by the need for compounds with improved efficacy and a better safety profile. The core strategy involves chemical modifications to the oxindole (B195798) scaffold to enhance interactions with biological targets while minimizing off-target effects.
Researchers are actively designing and synthesizing novel series of oxindole derivatives to improve their therapeutic properties. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications lead to enhanced biological activity. nih.gov For instance, research on related heterocyclic structures like thieno[2-3-b]pyridines has shown that specific substitutions on the phenyl rings and modifications of tethering groups can dramatically impact anti-proliferative activity. nih.gov In one study, compounds with a secondary benzyl (B1604629) alcohol tether showed improved efficacy over their benzoyl counterparts, and a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was found to be important for maximizing activity. nih.gov
The quest for selectivity is paramount, especially in kinase inhibition, where off-target activity can lead to toxicity. mdpi.com The design of new derivatives often focuses on achieving high selectivity for the intended target over closely related proteins. For example, in the development of inhibitors for Clk1/4, modifications to a 5-methoxybenzothiophene-2-carboxamide core, including the introduction of a 3,5-difluoro benzyl extension, led to a compound with four times greater selectivity for Clk1 over the highly homologous Clk2. mdpi.com Similarly, the design of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues resulted in a compound with potent inhibitory activity against FLT3 kinase and excellent selectivity over 36 other protein kinases. nih.gov These design principles, focused on conformational rigidification and exploring specific substitutions, are directly applicable to refining the selectivity of this compound analogues. nih.gov
Interactive Table:
Exploration of Novel Therapeutic Indications
The versatile oxindole scaffold has been associated with a wide array of biological activities, suggesting that this compound and its future analogues could be applied to a variety of diseases. nih.gov While a significant portion of research on oxindole derivatives focuses on their potential as anticancer agents, their utility as anti-inflammatory, antimicrobial, antiviral, and antioxidant agents is also under investigation. nih.gov
The anti-inflammatory potential of 2-oxindole-1-carboxamide derivatives is a promising area of exploration. Certain derivatives are known to inhibit both cyclooxygenase (CO) and lipoxygenase (LO) enzymes, key players in the inflammatory cascade, making them valuable as analgesic and anti-inflammatory agents. google.com Research into related structures like 2-phenylindolizine-1-carboxylates has identified potent inhibitors of the COX-2 enzyme, a primary target for anti-inflammatory drugs. nih.gov This suggests that analogues of this compound could be systematically screened and optimized for similar inhibitory activity.
Furthermore, computational repositioning strategies are being employed to identify new targets for existing libraries of oxindole-based compounds. nih.gov By comparing the structural and electronic features of oxindole derivatives to known ligands in extensive databases, researchers can generate hypotheses about new therapeutic applications. nih.gov This in-silico approach can accelerate the discovery of novel indications for compounds like this compound, potentially expanding their use into areas such as neurodegenerative diseases, metabolic disorders, or infectious diseases. nih.govnih.gov
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Oxindoles
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to the oxindole class of compounds holds immense promise. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the identification and optimization of new drug candidates. nih.govnih.gov
One of the primary applications of ML in this field is in quantitative structure-activity relationship (QSAR) modeling. youtube.com QSAR models learn the relationship between the chemical structure of oxindole derivatives and their biological activity. youtube.com By training on existing data, these models can predict the potency of novel, untested analogues, allowing chemists to prioritize the synthesis of the most promising compounds. youtube.com Various ML algorithms, such as Random Forest (RF) and Artificial Neural Networks (ANNs), are commonly used for these predictive tasks. researchgate.net
AI is also being used for de novo drug design, where generative models create entirely new molecular structures with desired properties. nih.gov These models can be trained on the vast chemical space of known oxindoles and other bioactive molecules to generate novel scaffolds that are optimized for potency, selectivity, and favorable pharmacokinetic properties. Furthermore, AI can predict potential new uses for existing drugs through a process known as drug repurposing, which could identify new therapeutic opportunities for oxindole derivatives. nih.gov As AI technology advances, its integration into the drug discovery pipeline for oxindoles is expected to reduce timelines and costs associated with bringing new therapies to the clinic. nih.gov
Interactive Table:
Development of Targeted Delivery Systems
A significant challenge with many potent therapeutic agents, including oxindole derivatives, is achieving effective concentrations at the site of disease while minimizing exposure to healthy tissues. Targeted drug delivery systems offer a solution by encapsulating or conjugating the drug to a carrier that can direct it to a specific biological target. mdpi.comnih.gov
Nanoparticles are a particularly promising platform for the targeted delivery of indole- and oxindole-based drugs. mdpi.comnih.gov Various types of nanocarriers, such as liposomes, solid lipid nanoparticles, polymeric nanoparticles, and fullerenes, are being investigated. mdpi.comnih.gov These systems can improve drug solubility, protect the drug from degradation, and allow for controlled and sustained release. nih.gov For instance, research has been conducted on loading indole-based anticancer agents like Sunitinib into nanostructured lipid carriers to improve their delivery. nih.gov Similarly, functionalized fullerene (C60) nanomolecules have been designed in silico as potential carriers for oxindole derivatives, aiming to increase the efficiency of targeted therapies. mdpi.com
The surface of these nanocarriers can be modified with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells, for example, in tumors or inflamed tissues. nih.govnih.gov This strategy enhances the accumulation of the drug at the desired site, increasing its therapeutic efficacy and reducing systemic side effects. nih.gov For kidney diseases, nanoparticles modified with specific peptides have been shown to enhance targeted delivery to renal tubules. nih.govnih.gov The application of such targeted delivery technologies to this compound could significantly enhance its therapeutic index for various diseases.
Collaborative and Interdisciplinary Research Frameworks
The journey of a drug from initial concept to clinical application is a complex, multi-stage process that necessitates the integration of diverse scientific expertise. The future development of this compound and its analogues will increasingly rely on collaborative and interdisciplinary research frameworks that bring together experts from various fields. researchgate.net
These collaborations typically involve:
Organic and Medicinal Chemists: Responsible for the design and synthesis of novel oxindole analogues. rsc.orgresearchgate.net
Biologists and Pharmacologists: Who evaluate the biological activity of the synthesized compounds in cell-based assays and animal models to determine their efficacy and mechanism of action. nih.gov
Computational Scientists: Who apply AI, ML, and molecular modeling techniques to guide drug design, predict activity, and analyze complex biological data. nih.govnih.gov
Structural Biologists: Who determine the three-dimensional structures of drug-target complexes, providing critical insights for rational drug design.
Clinicians: Who provide essential input on the unmet medical needs and the clinical translation of promising drug candidates.
Such interdisciplinary approaches are evident in studies where chemists, biologists, and computational scientists work in concert to design, synthesize, and evaluate new inhibitors. nih.gov By fostering a collaborative environment, research institutions and pharmaceutical companies can streamline the drug discovery process, overcome scientific hurdles more effectively, and accelerate the development of new therapies based on the versatile oxindole scaffold.
Q & A
Q. How can researchers optimize the synthesis of 5-Benzoyl-2-oxindole-1-carboxamide to improve yield and purity?
Methodological Answer: Optimization requires systematic evaluation of reaction parameters. For example, adjusting stoichiometry, solvent systems (e.g., DMSO or DMF for solubility), and temperature gradients can enhance yield. Purification via column chromatography or recrystallization (as in , where compounds were isolated with yields of 20–23%) is critical. Factorial design ( ) can identify interactions between variables (e.g., catalyst loading, reaction time) to maximize efficiency. Monitoring reaction progress with TLC or HPLC ensures intermediate stability and product formation .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm structural integrity and regiochemistry (e.g., aromatic proton shifts in DMSO-d6 at δ 7.2–8.5, as in ).
- IR Spectroscopy : To identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹).
- Mass Spectrometry (EI-MS) : For molecular ion confirmation (e.g., m/z 292 [M]⁺ in ).
- Elemental Analysis : To validate purity (e.g., C, H, N percentages within ±0.4% of theoretical values).
Combined, these methods ensure accurate structural assignment and purity assessment .
Q. How should researchers design initial biological assays to evaluate the compound’s activity?
Methodological Answer: Begin with MTT assays to assess cytotoxicity across cell lines (e.g., IC50 determination) and SRB assays for proliferation inhibition ( ). Use positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) to ensure reproducibility. Dose-response curves and ANOVA analysis ( ) help identify statistically significant activity thresholds .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across cell lines be resolved?
Methodological Answer: Contradictions may arise from cell-specific uptake mechanisms or metabolic differences. Strategies include:
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to correlate exposure with activity.
- Proteomic Analysis : Identify differential expression of target proteins (e.g., tubulin) using Western blotting.
- 3D Tumor Spheroid Models : Mimic in vivo conditions to reduce 2D culture artifacts.
Cross-referencing with structural analogs (e.g., benzofuran carboxamides in ) may reveal scaffold-specific limitations .
Q. What computational approaches predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase domains). Validate with MD simulations (e.g., GROMACS) to assess binding stability.
- QSAR Modeling : Correlate substituent effects (e.g., benzoyl vs. hydroxyl groups) with activity trends.
- AI-Driven Tools : Platforms like COMSOL Multiphysics () integrate machine learning to optimize reaction pathways and predict metabolite formation .
Q. How can surface chemistry methodologies elucidate the compound’s stability under environmental stressors?
Methodological Answer:
- Adsorption Studies : Expose the compound to model indoor surfaces (e.g., silica, cellulose) and analyze degradation via HPLC ().
- Microspectroscopic Imaging : Track molecular changes using AFM-IR or Raman microscopy.
- Oxidative Stress Tests : Use ozone or UV light to simulate aging, monitoring byproducts via GC-MS.
Such approaches inform storage conditions and formulation strategies .
Q. What factorial design strategies are optimal for studying reaction parameters in scaled-up synthesis?
Methodological Answer: A 2^k factorial design ( ) can screen variables (e.g., temperature, solvent polarity, catalyst type). For example:
- Factors : Catalyst concentration (low/high), reaction time (12/24 hrs).
- Response Variables : Yield, purity.
ANOVA identifies significant factors, while response surface methodology (RSM) optimizes conditions. This aligns with CRDC guidelines for chemical engineering () .
Data Analysis and Validation
Q. What statistical methods ensure robustness in interpreting biological assay data?
Methodological Answer:
- Bland-Altman Plots : Assess agreement between technical replicates.
- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomic responses).
- Bayesian Inference : Quantify uncertainty in dose-response models.
Reference experimental frameworks from (e.g., MTT assay standardization) to minimize bias .
Q. How can researchers validate the compound’s mechanism of action beyond initial assays?
Methodological Answer:
- CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., kinases) to confirm pathway dependency.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinities in vitro.
- In Vivo Zebrafish Models : Evaluate bioavailability and toxicity in whole organisms.
Cross-disciplinary validation ensures mechanistic clarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
